An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetic Acid (CAS 1878-85-9)
An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetic Acid (CAS 1878-85-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is an organic compound with the CAS number 1878-85-9. Structurally, it is a derivative of phenoxyacetic acid, a class of compounds known for their biological activities, particularly as herbicides and plant growth regulators. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its biological activity and mechanism of action, drawing from available scientific literature.
Chemical and Physical Properties
2-(2-Methoxyphenoxy)acetic acid is a solid at room temperature with a melting point of approximately 123 °C.[1] It is characterized by a methoxy group at the ortho position of the phenoxy ring, which influences its chemical properties and biological interactions. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1878-85-9 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| IUPAC Name | 2-(2-methoxyphenoxy)acetic acid | [2] |
| Synonyms | Guaiacoxyacetic acid, (o-Methoxyphenoxy)acetic acid | [2] |
| Melting Point | 123 °C | [1] |
| Appearance | Solid | |
| SMILES | COC1=CC=CC=C1OCC(=O)O | [2] |
| InChIKey | IHONYPFTXGQWAX-UHFFFAOYSA-N | [2] |
Synthesis
The primary method for the synthesis of 2-(2-Methoxyphenoxy)acetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by the phenoxide ion of 2-methoxyphenol (guaiacol).
Synthesis Workflow
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-(2-Methoxyphenoxy)acetic acid based on the Williamson ether synthesis methodology.
Materials:
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2-Methoxyphenol (Guaiacol)
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Sodium chloroacetate
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethanol
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Water
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Activated charcoal
Procedure:
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Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2-methoxyphenol in an appropriate volume of ethanol.
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Addition of Base: To the stirred solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of water. The mixture is stirred until the 2-methoxyphenol is completely converted to its sodium salt (sodium 2-methoxyphenoxide).
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Reaction with Chloroacetate: An equimolar amount of sodium chloroacetate is then added to the reaction mixture.
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Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours) to ensure the completion of the nucleophilic substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Acidification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in water. The aqueous solution is then acidified to a pH of 1-2 with dilute hydrochloric acid, leading to the precipitation of the crude 2-(2-Methoxyphenoxy)acetic acid.
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Purification: The crude product is collected by filtration and washed with cold water. For further purification, the crude solid is recrystallized from a suitable solvent system, such as ethanol-water. Decolorization with activated charcoal may be necessary to obtain a pure, colorless product.
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Drying and Characterization: The purified crystals are dried under vacuum. The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A study reported a yield of 63% for this synthesis.[3]
Biological Activity and Applications
2-(2-Methoxyphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, which are well-known for their herbicidal and plant growth-regulating properties. These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).
Herbicidal and Plant Growth Regulatory Activity
Research has shown that guaiacoxyacetic acid exhibits phytotoxic and cytotoxic activities.[4] In a study comparing its effects on the monocot Sorghum bicolor and the dicot Lactuca sativa, it was found to inhibit the development of both species.[3] This suggests a broad-spectrum herbicidal potential. The introduction of the -CH₂COOH group to guaiacol potentiates its herbicidal action.[3]
The herbicidal effect of phenoxyacetic acids is generally more pronounced in dicotyledonous (broadleaf) plants, leading to uncontrolled and disorganized growth that ultimately results in plant death.[3]
Table 2: Biological Activity Data Summary
| Assay | Organism | Concentration | Observed Effect | Reference |
| Phytotoxicity Assay | Lactuca sativa | 3 mmol L⁻¹ | Phytotoxic and cytotoxic activities observed. | [5] |
| Phytotoxicity Assay | Sorghum bicolor | 3 mmol L⁻¹ | Phytotoxic and cytotoxic activities observed. | [5] |
| Mitotic Index | Lactuca sativa | 1.5 mmol L⁻¹ | 28.53% reduction in the mitotic index. | [4] |
Mechanism of Action
The mechanism of action of phenoxyacetic acid herbicides involves their function as synthetic auxins. These molecules bind to auxin receptors in plant cells, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.
The binding of the synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The over-activation of these genes results in the uncontrolled cell division and elongation that is characteristic of the herbicidal effects of synthetic auxins.
Safety and Handling
2-(2-Methoxyphenoxy)acetic acid is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Table 3: GHS Hazard Information
| Hazard Code | Classification |
| H302 | Acute toxicity, oral (Category 4) |
| H315 | Skin corrosion/irritation (Category 2) |
| H319 | Serious eye damage/eye irritation (Category 2A) |
| H335 | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.
Conclusion
2-(2-Methoxyphenoxy)acetic acid is a synthetically accessible compound with demonstrated herbicidal and cytotoxic properties. Its mechanism of action is consistent with that of other phenoxyacetic acid herbicides, acting as a synthetic auxin to disrupt normal plant growth processes. The detailed information on its synthesis, properties, and biological activity provided in this guide serves as a valuable resource for researchers in the fields of agricultural science, plant biology, and medicinal chemistry. Further research could explore the development of this compound as a potential selective herbicide and investigate its broader toxicological profile.
